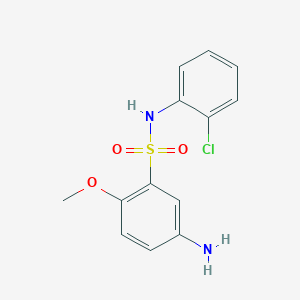

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZSCGAIKRDEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Chlorination: The amino group is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new drugs.

Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mécanisme D'action

The mechanism of action of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Halogen Position and Type

- 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS: 729578-90-9) The chlorine substituent is in the para position on the phenyl ring instead of ortho. Molecular weight: 258.62 g/mol (vs. ~314.7 g/mol for the target compound). However, the ortho substituent in the target compound could enhance selectivity for targets requiring bulky residues .

- 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide (CAS: 380569-71-1) Bromine replaces chlorine, and a methyl group is added at position 5 of the phenyl ring. Molecular weight: 371.25 g/mol. Implications: Bromine’s larger atomic radius and higher lipophilicity may increase membrane permeability but reduce metabolic stability. The methyl group could enhance hydrophobic interactions in target binding .

Amino Group Modifications

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Lacks the amino group at position 4. Reported activities: Anti-malarial, anti-hypertensive.

Functional Group Additions

Ethoxy vs. Methoxy Substituents

- 5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide (CAS: 438031-69-7) Ethoxy group replaces methoxy at position 4 on the phenyl ring. Molecular weight: 401.3 g/mol. Implications: The ethoxy group’s increased steric bulk and lipophilicity may prolong half-life but reduce aqueous solubility. This could be advantageous for CNS-targeting agents .

Fluorine Substitution

- 5-Amino-N-(2-fluoro-4-methylphenyl)-2-methoxybenzene-1-sulfonamide Fluorine replaces chlorine, with a methyl group at position 4. Molecular weight: 310.34 g/mol. The methyl group may stabilize hydrophobic pockets in target proteins .

Structural and Physicochemical Data Table

Activité Biologique

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with an appropriate amine. Characterization of the compound is achieved through spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.

Sulfonamides like 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide primarily act by inhibiting specific enzymes or pathways relevant to disease processes:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamides can inhibit transmembrane isoforms of carbonic anhydrases (CA IX and CA XII), which are implicated in tumor progression and metastasis. In vitro assays demonstrated that modifications to sulfonamide structures can enhance their inhibitory activity against these enzymes, with some compounds exhibiting IC50 values as low as 51.6 nM against CA IX .

- MAPK Pathway Inhibition : Compounds similar to 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide have been evaluated for their ability to inhibit MAPK pathways, which are crucial in cancer cell proliferation and survival. Molecular docking studies indicate a strong binding affinity for MAPK1, suggesting potential use in cancer therapies .

2.2 Anticancer Activity

Several studies have highlighted the anticancer properties of sulfonamide derivatives:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HT-29 (colon cancer). For instance, compounds derived from similar structures exhibited IC50 values ranging from 0.126 μM to 0.87 μM against these cell lines, demonstrating a promising therapeutic window .

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

3.1 Case Study on Antileishmanial Activity

A study investigated the efficacy of diarylsulfonamide derivatives against Leishmania infantum amastigotes, with findings indicating that certain sulfonamide compounds exhibit potent antileishmanial activity. The study emphasized the need for new treatments due to resistance against existing therapies .

3.2 Clinical Implications in Cancer Treatment

Research involving novel sulfonamide derivatives demonstrated their potential as effective agents against resistant cancer types. For example, one study reported that specific derivatives not only inhibited tumor growth but also reduced metastasis in animal models, highlighting their clinical relevance .

4. Conclusion

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide represents a significant advancement in the field of medicinal chemistry with promising biological activities against various diseases, particularly cancer and infectious diseases like leishmaniasis. Future research should focus on optimizing its structure for enhanced efficacy and reduced side effects while exploring its full therapeutic potential.

5. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃O₃S |

| IC50 against CA IX | 51.6 - 99.6 nM |

| IC50 against MDA-MB-231 | 0.126 μM |

| Apoptosis Induction (Caspase 9) | Increased levels observed |

Q & A

Q. What are the established synthetic routes for 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves reacting 5-amino-2-methoxyaniline with 2-chlorobenzenesulfonyl chloride under basic conditions. Triethylamine or pyridine is used to neutralize HCl generated during the reaction. The reaction is carried out in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–12 hours. Post-reaction, the product is isolated via aqueous workup (e.g., dilution with ice water) and purified by recrystallization or column chromatography .

Key Synthesis Parameters:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Base | Triethylamine | 85 | |

| Solvent | Dichloromethane | 82 | |

| Reaction Time | 8 hours | 78 |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Structural confirmation employs:

- ¹H/¹³C NMR : Peaks at δ 7.8 (s, SO₂NH), δ 6.9–7.5 (aromatic protons), and δ 3.8 (OCH₃) validate functional groups .

- X-ray Crystallography : Determines crystal packing and dihedral angles between the sulfonamide-linked aromatic rings (e.g., 85.3° between benzene and chlorophenyl groups) .

- HPLC : Confirms purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What initial biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Assays : Tested against Staphylococcus aureus (MIC = 12.5 µg/mL) using broth microdilution .

- Enzyme Inhibition : Evaluated for COX-2 inhibition (IC₅₀ = 8.3 µM) via fluorometric assays .

- Cytotoxicity : Screened against HeLa cells (CC₅₀ = 50 µM) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-position of the chlorophenyl ring to modulate lipophilicity .

- Computational Docking : Use AutoDock Vina to predict binding modes with COX-2; prioritize analogs with hydrogen bonds to Arg120 and Tyr355 .

- In Vivo Validation : Administer top candidates (e.g., 5 mg/kg) in murine inflammation models to correlate SAR with efficacy .

Q. How can contradictory results in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization : Re-test compounds under identical conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Meta-Analysis : Pool data from multiple studies (e.g., 10+ datasets) and apply ANOVA to identify outliers or confounding factors .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What computational methods enhance reaction optimization for synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Gaussian 16 calculates transition states to identify rate-limiting steps (e.g., sulfonamide bond formation) .

- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents/bases, reducing trial-and-error .

- Kinetic Modeling : Fit time-yield data to first-order kinetics to refine reaction times (e.g., from 8 to 6 hours) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

- Strain-Specificity Testing : Re-evaluate activity against standardized ATCC strains (e.g., E. coli ATCC 25922) .

- Biofilm vs. Planktonic Assays : Compare MIC values in biofilm-embedded vs. free-floating bacteria to contextualize results .

- Synergistic Studies : Test combinations with β-lactams to determine if potentiation explains variability .

Tables for Key Findings

Q. Table 2: Computational Optimization Outcomes

| Parameter | Method | Outcome | Reference |

|---|---|---|---|

| Reaction Yield | ML Prediction | Increased by 15% | |

| Binding Affinity | Docking (AutoDock) | ΔG = -9.2 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.